Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate
Overview
Description
Preparation Methods
The synthesis of benzoxazole derivatives, including Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate, typically involves the use of 2-aminophenol as a precursor . One common synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts . For instance, the oxidative coupling of 2-aminophenol with benzylamine under an oxygen atmosphere can be catalyzed by 2,4,6-trihydroxy benzoic acid in solvents like ethyl acetate, acetonitrile, toluene, or p-xylene at 70°C .
Chemical Reactions Analysis
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate has a wide range of scientific research applications. In medicinal chemistry, benzoxazole derivatives are known for their antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities . This compound can be used as an intermediate in the synthesis of new biological materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate involves its interaction with various molecular targets and pathways. Benzoxazole derivatives are known to inhibit enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammation . For example, they can inhibit the activity of bacterial DNA gyrase, leading to the disruption of DNA replication and cell death . In cancer cells, benzoxazole derivatives can induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Ethyl 2-propyl-1,3-benzoxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as 2-phenyl benzoxazole and 2-methyl benzoxazole . While these compounds share similar core structures, their biological activities and applications can vary significantly. For instance, 2-phenyl benzoxazole is known for its potent antimicrobial activity, while 2-methyl benzoxazole has shown promise as an anticancer agent .
Properties
IUPAC Name |
ethyl 2-propyl-1,3-benzoxazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-5-12-14-10-7-6-9(8-11(10)17-12)13(15)16-4-2/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIBQFUWWFOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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